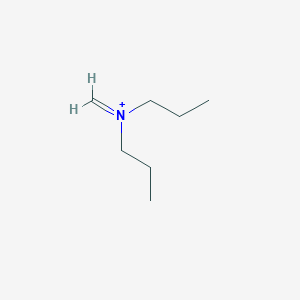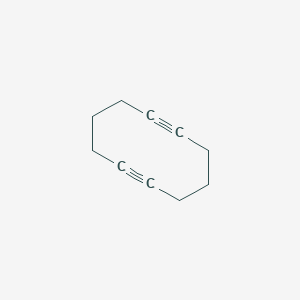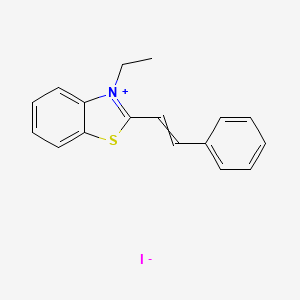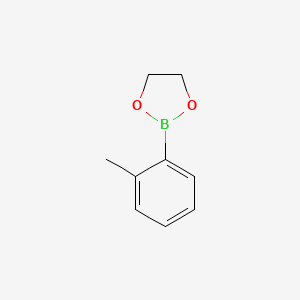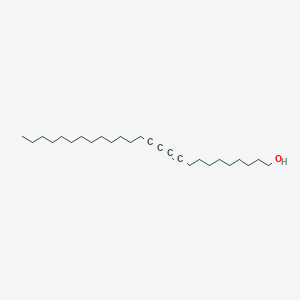
Hexacosa-10,12-diyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosa-10,12-diyn-1-OL is a chemical compound known for its unique structure and properties. It is a long-chain diacetylene alcohol, characterized by the presence of two triple bonds at the 10th and 12th positions of a 26-carbon chain, with a hydroxyl group at the first position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexacosa-10,12-diyn-1-OL can be synthesized through various methods. One common approach involves the polymerization of diacetylenic phospholipids at the gas-water interface. The synthesis typically starts with hexacosa-10,12-diynoic acid, which is then converted to this compound through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexacosa-10,12-diyn-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bonds and the hydroxyl group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which reduce the triple bonds to form alkanes or alkenes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Hexacosa-10,12-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s ability to form stable monolayers makes it useful in the study of cell membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of high-performance materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of hexacosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form stable structures. The compound’s triple bonds allow it to participate in various chemical reactions, leading to the formation of polymers with unique properties. These polymers can interact with biological membranes, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Pentacosa-10,12-diyn-1-ol: Similar in structure but with a 25-carbon chain.
Octacosa-10,12-diyn-1-ol: Contains a longer 28-carbon chain.
Docosa-10,12-diyn-1-ol: Features a shorter 22-carbon chain.
Uniqueness: Hexacosa-10,12-diyn-1-OL stands out due to its specific chain length and the position of its triple bonds, which confer unique polymerization properties. This makes it particularly valuable in the development of specialized materials and in the study of lipid interactions .
Eigenschaften
CAS-Nummer |
75495-26-0 |
|---|---|
Molekularformel |
C26H46O |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
hexacosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C26H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-13,18-26H2,1H3 |
InChI-Schlüssel |
IMKVEPVSKCUHBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



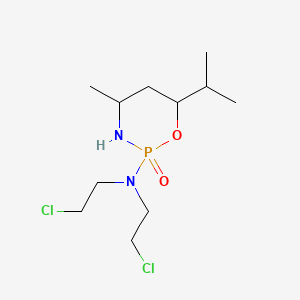
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
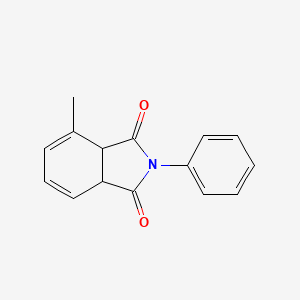
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
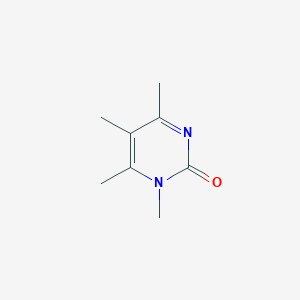
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
